3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3OS/c1-14-5-4-7-9(10(11)13-12-7)8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13) |
InChI Key |
KMKUSIQCTQWRRY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=NN1)N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents for substitution reactions can vary widely, including halogens, acids, and bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of Selected Pyrazol-5-amine Derivatives
Key Insights from Comparative Analysis
Substituent Position and Target Selectivity: Regioisomerism profoundly impacts activity. Switching substituents between positions 3 and 4 in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine abolished p38α MAP kinase inhibition but conferred nanomolar activity against cancer-related kinases (Src, B-Raf, EGFR) . The thiophen-2-yl group (as in the target compound) may mimic phenyl rings in binding pockets but introduce distinct electronic effects due to sulfur’s polarizability.
Synthetic Efficiency :
- Yields vary widely: 45–98% for analogs, influenced by substituent reactivity. For example, trifluoromethyl and pyridyl groups (e.g., ) require multi-step protocols with moderate yields (~58%), while chlorophenyl derivatives achieve near-quantitative conversion .
Safety and Toxicity :
- Thiophene-containing analogs (e.g., ) show acute oral toxicity (Category 4) and skin irritation, likely due to reactive metabolites or electrophilic intermediates . The 2-methoxyethyl group in the target compound may reduce toxicity by improving solubility and metabolic stability.
Biological Activity :
Biological Activity
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Common Name : this compound
- CAS Number : 1340598-53-9
- Molecular Formula : C₁₀H₁₃N₃OS
- Molecular Weight : 223.30 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases . The anti-inflammatory activity has been quantified in several studies, with some derivatives showing up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of significant interest. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may act on key cancer biotargets such as IMPDH and TNF pathways, enhancing their therapeutic potential against various cancer types .
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest that the compound has favorable interactions with proteins involved in inflammation and cancer progression, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example, highlights the importance of controlling reaction temperatures and solvent selection (e.g., ethanol or DMSO) to optimize yields. Substituent-specific strategies, such as introducing the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, may require catalysts like palladium or copper(I) iodide . Purity can be enhanced using column chromatography or recrystallization, as noted in for analogous pyrazol-5-amine derivatives.
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry, as demonstrated in for pyrazole derivatives. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., ) resolves ambiguities in stereochemistry. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) () monitors purity during synthesis.
Q. How do the methoxyethyl and thiophen-2-yl substituents affect the compound’s solubility and stability under experimental conditions?
- Methodological Answer : The methoxyethyl group enhances hydrophilicity, improving solubility in polar solvents like DMSO or ethanol, while the thiophen-2-yl moiety contributes to π-π stacking interactions, affecting crystallinity (). Stability studies under varying pH and temperature (e.g., accelerated degradation assays) are recommended to identify storage conditions, as highlighted in for structurally related compounds.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. suggests comparative studies using isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Adjusting in vitro models (e.g., 3D cell cultures vs. monolayer) or incorporating protein-binding assays () can bridge gaps between experimental systems.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this pyrazole derivative?
- Methodological Answer : Systematic modification of substituents (e.g., replacing methoxyethyl with ethoxyethyl or varying thiophene ring substituents) can elucidate key pharmacophores. and recommend using molecular docking to predict binding affinities to targets like enzymes or receptors. Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with computational QSAR models refine SAR hypotheses .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular dynamics simulations model protein-ligand interactions over time ( ). Tools like AutoDock Vina or Schrödinger Suite validate binding modes against crystallographic data ().
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
